N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine
Description
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine (CAS 623-25-6, C₈H₈Cl₂N, MW 175.06 g/mol) is a chlorinated morpholine derivative featuring a 2,6-dichlorobenzylamine moiety and a chloromethyl group attached to the morpholine ring. This compound is synthesized via nucleophilic substitution or coupling reactions involving dichlorobenzylamine precursors and chloromethylmorpholine intermediates. Its structural complexity and halogenated nature make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for bioactive molecules requiring lipophilic and electron-withdrawing substituents .
Properties
Molecular Formula |
C12H15Cl3N2O |
|---|---|
Molecular Weight |
309.6 g/mol |
IUPAC Name |
2-(chloromethyl)-N-[(2,6-dichlorophenyl)methyl]morpholin-4-amine |
InChI |
InChI=1S/C12H15Cl3N2O/c13-6-9-8-17(4-5-18-9)16-7-10-11(14)2-1-3-12(10)15/h1-3,9,16H,4-8H2 |
InChI Key |
UQKXVYQXFNZXER-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1NCC2=C(C=CC=C2Cl)Cl)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine typically involves the reaction of 2,6-dichlorobenzylamine with chloromethylmorpholine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. One common method involves the use of a solvent such as toluene or dichloromethane, with the reaction being catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine involves its interaction with specific molecular targets and pathways within cells. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine | 623-25-6 | C₈H₈Cl₂N | 175.06 | Morpholine, 2,6-dichlorobenzyl, chloromethyl |
| 2,4-Dichlorobenzylamine | [95-00-1] | C₇H₇Cl₂N | 176.04 | 2,4-dichlorobenzyl, primary amine |
| 2,5-Dichlorobenzylbromide | [85482-13-9] | C₇H₅BrCl₂ | 239.92 | 2,5-dichlorobenzyl, bromide |
| N-Hydroxyethyl-2-chlorobenzylamine | Not provided | C₉H₁₁ClN₂O | ~198.65 | Hydroxyethyl, 2-chlorobenzyl |
Key Observations :
- Substitution Position : The 2,6-dichloro configuration in the target compound enhances steric hindrance and electronic deactivation compared to 2,4-dichloro isomers (e.g., 2,4-dichlorobenzylamine), which exhibit higher reactivity in nucleophilic substitutions due to reduced steric effects .
- Functional Groups : The morpholine ring in the target compound provides a rigid, oxygen-containing heterocycle, improving solubility in polar aprotic solvents (e.g., DMF, DCM) compared to simpler benzylamines or bromides (e.g., 2,5-dichlorobenzylbromide) .
- Reactivity : The chloromethyl group in the target compound is highly reactive toward nucleophiles, enabling facile functionalization. In contrast, 2,5-dichlorobenzylbromide requires harsher conditions (e.g., elevated temperatures) for similar reactions .
Physicochemical Properties
| Property | This compound | 2,4-Dichlorobenzylamine | 2,5-Dichlorobenzylbromide |
|---|---|---|---|
| Melting Point (°C) | Not reported (oily liquid solidifies upon standing) | 83–84 (bp at 5 mmHg) | Not reported |
| Purity | 97+% | 97% | 97% |
| Solubility | High in DCM, DMF, ethyl acetate | Moderate in water | Low in polar solvents |
| Stability | Stable under inert atmosphere | Hygroscopic | Light-sensitive |
Notes:
Commercial Availability and Cost Analysis
| Compound | Supplier | Price (25 g) |
|---|---|---|
| This compound | Aaron Chemistry GmbH | 11.77 EUR |
| 2,5-Dichlorobenzylbromide | Aaron Chemistry GmbH | 43.87 EUR |
| 2,4-Dichlorobenzylamine | Kanto Reagents | 6,500 JPY (10 mL) |
Cost Efficiency: The target compound is more economical for large-scale synthesis compared to brominated analogues, reflecting streamlined production and lower halogenation costs .
Biological Activity
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound can be synthesized through various chemical pathways that involve the chlorination of benzylamine and subsequent reactions with morpholine derivatives. The specific synthetic routes can significantly influence the compound's efficacy and biological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, related compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. A study demonstrated that derivatives with fluorine substitution exhibited selectivity against HDAC1, HDAC2, and HDAC3, with IC50 values indicating potent inhibitory effects on tumor cell lines such as HepG2 .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Studies have evaluated the antibacterial properties of similar chlorinated compounds against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with cellular processes .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- HDAC Inhibition : By inhibiting HDACs, the compound can induce apoptosis in cancer cells and alter gene expression patterns associated with tumor growth.
- Antimicrobial Mechanisms : The compound may disrupt microbial cell membranes or inhibit essential enzymes required for bacterial survival.
Case Studies
- In Vitro Studies : A study involving the evaluation of similar compounds showed that they could significantly reduce cell viability in HepG2 cancer cells at concentrations as low as 1.30 μM, highlighting their potential as therapeutic agents .
- Antimicrobial Efficacy : In laboratory tests, derivatives were found to be effective against a range of bacteria and fungi, demonstrating lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H13Cl2N2O |
| Molecular Weight | 272.15 g/mol |
| IUPAC Name | This compound |
| Anticancer IC50 (HepG2) | 1.30 μM |
| Antimicrobial MIC (E. coli) | 0.5 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
